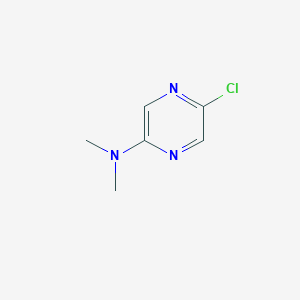

5-chloro-N,N-dimethylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUSMRMQLZUXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878911 | |

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-13-2 | |

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-chloro-N,N-dimethylpyrazin-2-amine: A Technical Guide

Introduction: The Significance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science. As a six-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of a vast array of biologically active molecules. Pyrazine derivatives are integral components of numerous FDA-approved drugs, demonstrating activities that span antiviral, anticancer, anti-inflammatory, and antibacterial applications.

Within this critical class of compounds, 5-chloro-N,N-dimethylpyrazin-2-amine serves as a highly versatile synthetic intermediate. The presence of a reactive chlorine atom, susceptible to displacement, and a tertiary amine provides a valuable handle for constructing more complex molecular architectures. This guide provides an in-depth examination of the principal synthetic strategies for preparing this key building block, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each beginning with a common, commercially available pyrazine derivative. The choice of pathway often depends on starting material availability, scalability, and the desired purity profile of the final product.

The two most logical and field-validated strategies are:

-

Pathway A: Sequential Chlorination and Dimethylation. This route begins with 2-aminopyrazine, proceeds through the key intermediate 2-amino-5-chloropyrazine, and concludes with the N,N-dimethylation of the primary amino group.

-

Pathway B: Direct Nucleophilic Aromatic Substitution (SNAr). This more direct approach involves the reaction of 2,5-dichloropyrazine with dimethylamine, achieving a selective mono-amination to yield the target compound.

The following diagram provides a high-level overview of these divergent strategies.

Caption: Overview of the two primary synthetic pathways.

Pathway A: Synthesis via Chlorination and Dimethylation

This pathway is a robust and frequently employed method that builds the target molecule in a stepwise fashion, allowing for the isolation and purification of a key intermediate.

Step 1: Electrophilic Chlorination of 2-Aminopyrazine

The initial step involves the regioselective chlorination of 2-aminopyrazine to form 2-amino-5-chloropyrazine. The amino group is an activating, ortho-, para-director. Due to the symmetry and the directing influence of the ring nitrogens, the incoming electrophile is directed to the C5 position.

Causality of Experimental Choice: N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation.[1][2] It serves as a source of electrophilic chlorine (Cl⁺) and is favored over harsher reagents like chlorine gas due to its solid nature, ease of handling, and generally milder reaction conditions, which helps minimize the formation of dichlorinated byproducts.[1] The reaction is typically conducted at a reduced temperature to control reactivity and improve selectivity.

Caption: Experimental workflow for the synthesis of 2-amino-5-chloropyrazine.

Experimental Protocol: Synthesis of 2-amino-5-chloropyrazine [1]

-

Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in dichloromethane (DCM), cooled to 0 °C in an ice bath, add N-chlorosuccinimide (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

Reaction Execution: Stir the resulting mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water. Remove the dichloromethane by vacuum concentration.

-

Extraction: Extract the aqueous layer continuously with ethyl acetate until the product is no longer detected in the aqueous phase by TLC.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 2-amino-5-chloropyrazine as a solid.

Step 2: N,N-Dimethylation of 2-amino-5-chloropyrazine

The final step in this pathway is the conversion of the primary amine to a dimethylamino group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[3][4]

Causality of Experimental Choice: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl carbons and formic acid as the reducing agent.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[6] A key advantage of this method is that it avoids the use of alkyl halides and stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts which can be a significant issue with other methylation procedures.[4][6]

Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction [4][5]

-

Reaction Setup: To a flask containing 2-amino-5-chloropyrazine (1.0 eq), add formic acid (excess, e.g., 3-5 eq) and aqueous formaldehyde (37% solution, excess, e.g., 3-5 eq).

-

Reaction Execution: Heat the mixture to 80-100 °C and maintain for several hours (typically 4-18 h), monitoring by TLC until the starting material is consumed. The evolution of carbon dioxide gas is indicative of reaction progress.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with an aqueous solution of sodium hydroxide to a pH > 11.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary.

Pathway B: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway offers a more convergent approach, potentially reducing the overall step count by directly installing the dimethylamino group onto a dichlorinated pyrazine core.

Causality of Experimental Choice: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles, facilitating the SNAr mechanism.[7][8][9] The chlorine atoms on 2,5-dichloropyrazine act as good leaving groups. By carefully controlling the stoichiometry and reaction conditions, a selective mono-substitution can be achieved with a nucleophile like dimethylamine.[7][10]

Caption: Experimental workflow for the direct SNAr synthesis.

Experimental Protocol: Direct SNAr with Dimethylamine

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,5-dichloropyrazine (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add a solution of dimethylamine (1.0-1.2 eq, often used as a 40% aqueous solution or a 2M solution in THF) to the reaction mixture.

-

Reaction Execution: Heat the mixture to a temperature between 60-100 °C. The use of a base such as potassium carbonate may be beneficial to scavenge the HCl byproduct. Monitor the reaction for the disappearance of starting material and the formation of the mono-substituted product.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash thoroughly with water and then brine to remove the high-boiling point solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to separate the desired mono-substituted product from any unreacted starting material and di-substituted byproduct.

Quantitative Data Summary

The selection of a synthetic route can be influenced by achievable yields and reaction conditions. The table below summarizes typical parameters for the key transformations described.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield | Pathway |

| Chlorination | 2-Aminopyrazine | N-Chlorosuccinimide | DCM | 0 | ~80%[1] | A |

| N,N-Dimethylation | 2-Amino-5-chloropyrazine | HCHO, HCOOH | None/H₂O | 80-100 | >90% (Typical) | A |

| SNAr Amination | 2,5-Dichloropyrazine | Dimethylamine | DMSO/NMP | 60-100 | Variable | B |

Note: Yields are representative and can vary based on reaction scale and optimization.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. Pathway A , involving the chlorination of 2-aminopyrazine followed by an Eschweiler-Clarke methylation, offers a reliable, stepwise approach with high yields for each transformation and straightforward purification. Pathway B , utilizing a direct nucleophilic aromatic substitution on 2,5-dichloropyrazine, presents a more convergent and potentially more atom-economical route, though it may require more careful optimization to ensure selective mono-amination and avoid the formation of the di-substituted byproduct. The ultimate choice of method will be guided by the specific needs of the research program, including scale, purity requirements, and available starting materials. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this valuable chemical intermediate.

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. Available at: [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

-

Eschweiler-Clarke Reaction. SynArchive. Available at: [Link]

-

The Chemistry Behind 2-Amino-5-chloropyrazine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

-

Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

- Process for preparing 2-amino-5-chloropyridine. Google Patents.

- Preparation of 2-aminopyrazine. Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-chloro-N,N-dimethylpyrazin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-N,N-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 136309-13-2).[1] Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's chemical identity, physical characteristics, and spectroscopic profile. Beyond a simple recitation of data, this guide offers insights into the practical implications of these properties in experimental design, chemical synthesis, and early-stage drug discovery. Key parameters such as molecular weight, formula, purity, and storage conditions are presented in detail.[1] The narrative emphasizes the causality behind experimental choices and provides validated protocols for analytical characterization, ensuring a foundation of scientific integrity and trustworthiness.

Introduction to a Versatile Pyrazine Intermediate

This compound is a substituted pyrazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimycobacterial and anticancer properties.[2][3] The specific structure of this compound, featuring a reactive chloro group and a dimethylamino moiety, makes it a valuable building block for creating diverse compound libraries for structure-activity relationship (SAR) studies.[4]

Understanding the fundamental physicochemical properties of a molecule is a non-negotiable prerequisite for its successful application in research and development. These properties govern everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, potential bioavailability. This guide serves as a centralized resource for these critical parameters, empowering scientists to make informed decisions in their laboratory work.

Chemical Identity and Structural Descriptors

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 136309-13-2 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| SMILES | CN(C)C1=NC=C(Cl)N=C1 | [1] |

| MDL Number | MFCD22380341 | [1] |

These identifiers provide a universal language for referencing this compound in publications, patents, and chemical databases, ensuring clarity and precision.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems. The data presented here are compiled from supplier technical data sheets and predictive models where experimental data is not available.

| Property | Value / Description | Significance in R&D |

| Purity | ≥95% | [1] |

| Physical Form | Solid (Typical) | Affects handling, weighing, and dissolution procedures. |

| Storage | Store at Room Temperature.[1] | Indicates good ambient stability, simplifying laboratory logistics. |

| Reactivity | The chloro group is susceptible to nucleophilic substitution.[3] | This is the key reactive site for using the compound as a synthetic intermediate. |

Note: Properties such as melting point, boiling point, and precise solubility data are not consistently available in the public domain and would require experimental determination.

The Logic of Lipophilicity and Solubility

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter in drug development as it influences a compound's ability to cross biological membranes. While specific experimental LogP data for this compound is scarce, related structures like 2-Chloro-3,5-dimethylpyrazine have a calculated LogP of 1.74684.[5] This suggests that this compound likely possesses moderate lipophilicity, a feature that is often a desirable starting point for balancing aqueous solubility with membrane permeability.

The solubility in both aqueous and organic solvents is a primary consideration for any application. For synthetic reactions, solubility in aprotic solvents like dioxane or acetone is often required.[2] For biological assays, solubility in aqueous buffers (often with a small percentage of DMSO) is necessary. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to its solubility profile.[5]

Analytical Characterization and Quality Control

Confirming the identity and purity of a starting material is a foundational step in any scientific protocol. This section outlines the expected spectroscopic signatures and provides a standard operating procedure for purity verification.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety and distinct signals for the two protons on the pyrazine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing chloro group and the electron-donating amino group.

-

¹³C NMR : The spectrum will show distinct signals for the methyl carbons and the four unique carbons of the pyrazine ring.

-

-

Mass Spectrometry (MS) :

-

The full-scan mass spectrum should display a molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would be a definitive confirmation of the structure.[2]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would likely show characteristic C-Cl stretching frequencies, as well as C-N and aromatic C=N stretching vibrations typical for the pyrazine ring structure.[2]

-

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol describes a self-validating system for determining the purity of a this compound sample.

Objective: To determine the purity of the analyte by percentage area using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), LC-MS grade

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:100 in a 50:50 ACN/Water mixture for a final concentration of 10 µg/mL.

-

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte)

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

System Suitability & Analysis:

-

Inject a blank (50:50 ACN/Water) to establish a baseline.

-

Perform five replicate injections of the sample solution. The retention time of the main peak should not vary by more than 2%, and the peak area should not vary by more than 5%.

-

Integrate all peaks in the chromatogram.

-

-

Purity Calculation:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test. The tight acceptance criteria for retention time and peak area variability ensure that the HPLC system is performing consistently, lending high confidence to the final purity calculation.

Visualization of Experimental and Conceptual Workflows

To better illustrate the logical flow of characterization and the compound's relevance, the following diagrams are provided.

Caption: A typical experimental workflow for characterizing a research chemical.

Caption: Relationship between core properties and drug development stages.

Conclusion

This compound is a foundational building block for chemical synthesis and drug discovery. This guide has established its key chemical identifiers, including its molecular formula (C₆H₈ClN₃) and molecular weight (157.6 g/mol ).[1] Its utility is underscored by the reactive chloro-substituent, which allows for diverse synthetic modifications. While comprehensive experimental data on all physicochemical properties are not publicly available, existing information and data from analogous structures suggest it is a stable solid at room temperature with moderate lipophilicity. The provided analytical protocol offers a robust, trustworthy method for ensuring the purity and identity of the material, a critical step for any research application. This document provides the necessary foundational knowledge for scientists to confidently incorporate this versatile intermediate into their research programs.

References

-

Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14573-14591. Available from: [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 136309-13-2 | AChemBlock [achemblock.com]

- 2. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides | MDPI [mdpi.com]

- 3. Buy 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine [smolecule.com]

- 4. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-chloro-N,N-dimethylpyrazin-2-amine

A Senior Application Scientist's Synthesis of Evidence and Future Directions for a Promising Heterocyclic Scaffold

Executive Summary

5-chloro-N,N-dimethylpyrazin-2-amine is a substituted pyrazine derivative that has emerged as a versatile building block in medicinal chemistry. While comprehensive studies on its specific mechanism of action are nascent, its structural motifs are present in numerous biologically active agents, suggesting a range of potential therapeutic applications. This guide synthesizes the available evidence from structurally related compounds to propose a putative mechanism of action for this compound, focusing on its potential as a kinase inhibitor and an antimycobacterial agent. We will delve into the chemical rationale behind these hypotheses, outline experimental protocols to validate them, and provide a forward-looking perspective for researchers and drug development professionals.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that target a variety of biological macromolecules. The specific substitutions on the pyrazine ring, such as the chloro and dimethylamino groups in this compound, play a crucial role in modulating its physicochemical properties and biological activity.

The subject of this guide, this compound, is a molecule of interest due to its synthetic tractability and the established bioactivity of its structural relatives. Preliminary research suggests potential in the antimicrobial and anticancer domains, though the precise mechanisms remain to be fully elucidated[1]. This guide will, therefore, construct a hypothesized mechanism of action based on a thorough analysis of structure-activity relationships (SAR) within the broader class of pyrazine and pyrimidine-based bioactive compounds.

Putative Mechanism of Action I: Kinase Inhibition in Oncology

A significant body of research highlights the use of pyrazine and isosteric pyrimidine cores in the design of kinase inhibitors for cancer therapy[2][3][4]. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

The "Hinge-Binding" Motif

The 2-aminopyrazine moiety in this compound is a classic "hinge-binding" motif. In many kinase inhibitors, this group forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket.

The Role of the Chloro and Dimethylamino Substituents

The chloro group at the 5-position can serve multiple functions. It can act as a handle for further chemical modification through nucleophilic aromatic substitution (SNAr) reactions, allowing for the generation of diverse chemical libraries for SAR studies[2][5]. Additionally, its electron-withdrawing nature can modulate the pKa of the pyrazine nitrogens, influencing the strength of the hinge-binding interactions. The N,N-dimethylamino group, on the other hand, can contribute to solubility and may occupy a hydrophobic sub-pocket within the ATP-binding site, further enhancing binding affinity.

Hypothesized Signaling Pathway

Based on the prevalence of the 2-aminopyrazine scaffold in known kinase inhibitors, we hypothesize that this compound could act as a competitive inhibitor of ATP at the active site of various kinases. This would block downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. A simplified representation of this proposed mechanism is depicted below.

Figure 1: Hypothesized mechanism of this compound as a kinase inhibitor.

Experimental Validation

To test this hypothesis, a systematic experimental approach is required.

Experimental Protocol 1: Kinase Panel Screening

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Synthesize and purify this compound.

-

Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of 200-400 kinases).

-

The assay should measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically using a radiometric or fluorescence-based method.

-

Determine the IC50 (half-maximal inhibitory concentration) for any "hits."

-

Experimental Protocol 2: Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines with known kinase dependencies (e.g., non-small cell lung cancer lines with EGFR or ALK mutations).

-

Culture the cells in 96-well plates and treat with a dose-response range of this compound.

-

After a 72-hour incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the GI50 (half-maximal growth inhibition) for each cell line.

-

| Hypothetical Data Table | IC50 (nM) vs. Recombinant Kinase | GI50 (nM) vs. Cancer Cell Line |

| Compound | Kinase X | Cell Line Y |

| This compound | 50 | 200 |

| Positive Control (Known Inhibitor) | 10 | 50 |

| Negative Control | >10,000 | >10,000 |

Putative Mechanism of Action II: Antimycobacterial Activity

Derivatives of pyrazine, most notably pyrazinamide, are frontline drugs for the treatment of tuberculosis. A closely related analog, 5-chloropyrazinamide (5-Cl-PZA), has demonstrated activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis[6][7][8].

Inhibition of Fatty Acid Synthase I (FAS I)

The proposed mechanism of action for 5-Cl-PZA is the inhibition of the mycobacterial fatty acid synthase I (FAS I) system[6][8]. FAS I is essential for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death. It is plausible that this compound, sharing the 5-chloropyrazine core, could act through a similar mechanism.

Structure-Activity Relationship Insights

Studies on various 5-chloropyrazine derivatives have shown that modifications to the amine substituent can significantly impact antimycobacterial activity[7][9]. The N,N-dimethylamino group in our compound of interest is a relatively small and simple substitution. Its impact on lipophilicity and cell wall penetration would be a key determinant of its efficacy.

Hypothesized Antimycobacterial Workflow

The following diagram illustrates the proposed mechanism and a workflow for its investigation.

Figure 2: Hypothesized antimycobacterial mechanism and experimental workflow.

Experimental Validation

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the in vitro potency of this compound against Mycobacterium tuberculosis.

-

Methodology:

-

Use the standard H37Rv strain of M. tuberculosis.

-

Employ a broth microdilution method (e.g., in Middlebrook 7H9 broth).

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate for 7-14 days and determine the MIC, defined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

| Hypothetical MIC Data | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| This compound | 8 |

| Pyrazinamide (Control) | 100 |

| Isoniazid (Control) | 0.1 |

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be experimentally validated, its chemical structure provides a strong basis for two primary hypotheses: inhibition of protein kinases relevant to oncology and disruption of mycolic acid synthesis in mycobacteria. The true utility of this compound may lie in its role as a versatile scaffold for the development of more complex and potent derivatives. Future research should focus on the systematic experimental validation of these hypotheses and the exploration of its potential in other therapeutic areas, such as antivirals and treatments for neurodegenerative diseases, where pyrazine derivatives have also shown promise. The detailed protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers seeking to unlock the full therapeutic potential of this intriguing molecule.

References

-

MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine. Available from: [Link]

-

Yuan, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 66, 116801. Available from: [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available from: [Link]

-

Roecker, A. J., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322. Available from: [Link]

-

Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 616-637. Available from: [Link]

-

Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14827. Available from: [Link]

-

Zitko, J., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14827. Available from: [Link]

-

Zitko, J., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed, 24305011. Available from: [Link]

Sources

- 1. Buy 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine [smolecule.com]

- 2. 3-Chloro-5-methylpyrazin-2-amine [myskinrecipes.com]

- 3. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-chloro-N,N-dimethylpyrazin-2-amine

An In-Depth Technical Guide to the Potential Biological Activity of 5-chloro-N,N-dimethylpyrazin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound. In the absence of direct extensive research on this specific molecule, this document synthesizes findings from structurally related 5-chloropyrazine derivatives to project its pharmacological potential. The guide delves into the synthesis, potential mechanisms of action, and proposed experimental workflows for evaluating its efficacy in various therapeutic areas, with a primary focus on antimycobacterial and anticancer applications. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a roadmap for future investigation of this promising chemical scaffold.

Introduction: The 5-Chloropyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chlorine atom at the 5-position of the pyrazine ring, creating the 5-chloropyrazine scaffold, has been shown to be a critical modification for eliciting a range of pharmacological activities. While direct biological studies on this compound are not extensively reported in the current literature, the well-documented activities of its structural analogs provide a strong basis for inferring its potential therapeutic applications. This guide will therefore focus on a detailed examination of these related compounds to build a predictive profile for this compound.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established chemical routes. A common strategy involves the chlorination of a pyrazine precursor followed by amination. The dimethylamino moiety can be introduced via nucleophilic substitution of a suitable leaving group on the pyrazine ring.

General Synthetic Approach:

A plausible synthetic route, based on general reactions for similar compounds, is outlined below.

Caption: Inferred mechanism of antimycobacterial action.

Studies on a series of 5-chloro-N-phenylpyrazine-2-carboxamides have shown that various substitutions on the phenyl ring are well-tolerated, maintaining significant activity against M. tuberculosis H37Rv. [2][3]This suggests that the 5-chloropyrazine core is the primary pharmacophore responsible for the antimycobacterial effect.

Anticancer Potential

The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, which is structurally similar to the 5-chloropyrazine core, has been effectively utilized in the design of potent kinase inhibitors for cancer therapy. [4]For instance, compounds bearing this fragment have been developed as anaplastic lymphoma kinase (ALK) inhibitors. [4]Furthermore, this scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer agents. [4] Given these precedents, it is plausible that this compound could serve as a valuable building block for the development of novel anticancer agents, potentially targeting kinases or HDACs.

Other Potential Central Nervous System (CNS) Activities

Derivatives of pyrazines and other chlorinated heterocyclic compounds have been investigated for a variety of CNS activities. For example, certain pyrazole derivatives containing a chloro-substitution have been synthesized and evaluated for anticonvulsant activity. [5]Additionally, 2-chloro-3-hydrazinopyrazine derivatives have been explored as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. [1]While more speculative, these findings suggest that the 5-chloropyrazine scaffold could be explored for its potential to modulate CNS targets.

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the , a systematic screening approach is recommended.

Antimycobacterial Activity Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis and other mycobacterial strains.

Protocol:

-

Strain Preparation: Culture M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium.

-

Assay: In a 96-well microplate, inoculate each well with the mycobacterial suspension. Add the serially diluted compound to the wells. Include positive (drug-free) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound against human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-chloro-N,N-dimethylpyrazin-2-amine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding have led to its incorporation into a wide array of pharmacologically active compounds.[3] Within this privileged class of structures, derivatives of 5-chloro-N,N-dimethylpyrazin-2-amine have emerged as a focal point for research, particularly in the pursuit of targeted therapies for cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of these promising compounds, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically commences with the readily available precursor, 2-aminopyrazine. A common synthetic route involves the chlorination of 2-aminopyrazine to yield 2-amino-5-chloropyrazine, which can then be further functionalized.

Protocol 1: Synthesis of 2-amino-5-chloropyrazine

A widely employed method for the synthesis of 2-amino-5-chloropyrazine involves the direct chlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS).

Experimental Protocol:

-

Dissolve 2-aminopyrazine in a suitable organic solvent, such as dichloromethane.

-

Cool the solution to 0°C.

-

Add N-chlorosuccinimide to the cooled solution.

-

Stir the reaction mixture at 0°C for 24 hours.

-

Upon completion, dilute the reaction mixture with water and remove the dichloromethane under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

This protocol is based on established literature procedures.

From Precursor to Core: Synthesis of this compound

II. Structure-Activity Relationships (SAR) and Biological Targets

Derivatives of the 5-chloropyrazine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[4][5]

Kinase Inhibition: A Primary Avenue of Investigation

The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, which shares structural similarities with this compound derivatives, is a well-established pharmacophore in the design of anaplastic lymphoma kinase (ALK) inhibitors, which have shown considerable efficacy in the treatment of solid tumors.[5] Furthermore, derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9), both of which are promising targets in oncology.[4]

The general SAR for these related kinase inhibitors suggests that:

-

The 5-chloro substituent is often crucial for potent inhibitory activity.

-

The nature of the substituent at the 2- and 4-positions of the pyrimidine ring (analogous to the 2- and 5-positions of the pyrazine ring) significantly influences both potency and selectivity.

-

Hydrophobic interactions and hydrogen bonding with the kinase hinge region are key determinants of binding affinity.[6]

Antimycobacterial Activity

In addition to their anticancer potential, 5-chloropyrazine derivatives have also been investigated for their activity against Mycobacterium tuberculosis. A study on a series of 5-chloro-N-phenylpyrazine-2-carboxamides revealed that many of these compounds exhibited significant in vitro activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL.[7] This suggests that the 5-chloropyrazine core may be a valuable starting point for the development of novel antitubercular agents.

Table 1: Antimycobacterial Activity of Selected 5-chloro-N-phenylpyrazine-2-carboxamides [7]

| Compound | Substituent (R) on Phenyl Ring | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1 | H | 1.56 - 6.25 |

| 21 | 5-chloro-2-hydroxy | 1.56 |

| 30 | 4-carboxy-2-hydroxy | 3.13 |

III. Mechanism of Action

The primary mechanism of action for many biologically active 5-chloropyrazine derivatives appears to be the inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, these compounds can block the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are essential for the survival and proliferation of cancer cells.[6]

For instance, in the case of CDK6/9 inhibitors, the blockade of these kinases leads to cell cycle arrest and the induction of apoptosis.[4] The inhibition of ALK, on the other hand, disrupts signaling pathways that drive the growth and survival of certain types of cancer cells.[5]

In the context of antimycobacterial activity, 5-chloropyrazinamide (5-Cl-PZA), a related compound, has been shown to inhibit the fatty acid synthase I (FAS I) of mycobacteria.[7] It is plausible that other 5-chloropyrazine derivatives may share a similar mechanism of action.

Below is a conceptual workflow illustrating the development and investigation of this compound derivatives.

Caption: A generalized workflow for the development of this compound derivatives.

IV. Analytical Characterization

The robust analytical characterization of this compound and its derivatives is crucial for ensuring their purity and identity. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and to separate mixtures.

V. Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. Future research in this area should focus on:

-

Expansion of the chemical space: The synthesis of diverse libraries of analogs to explore a wider range of biological targets.

-

Detailed SAR studies: To elucidate the key structural features required for potent and selective activity against specific targets.

-

In-depth mechanistic studies: To fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

Preclinical and clinical development: Promising lead compounds should be advanced through preclinical and, ultimately, clinical studies to evaluate their therapeutic potential in humans.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.

References

-

National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

Bentham Science. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

-

Ingenta Connect. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

- Google Patents.

-

National Center for Biotechnology Information. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. [Link]

-

National Center for Biotechnology Information. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

-

National Center for Biotechnology Information. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. [Link]

-

National Center for Biotechnology Information. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

National Center for Biotechnology Information. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. [Link]

-

ARKIVOC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

National Center for Biotechnology Information. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

-

National Center for Biotechnology Information. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Human Metabolome Database. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to the Spectroscopic Characterization of 5-chloro-N,N-dimethylpyrazin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

5-chloro-N,N-dimethylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine core is a key structural motif in a multitude of biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development.[1] A thorough structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological interactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

As direct experimental spectra for this specific molecule are not widely available in public repositories, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predicted analysis. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring that researchers can validate these predictions and confidently characterize their synthesized materials.

Part 1: Predicted Spectroscopic Data

The structural features of this compound—an electron-deficient aromatic pyrazine ring substituted with an electron-donating dimethylamino group and an electron-withdrawing chloro group—give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1]

¹H NMR Spectroscopy

The pyrazine ring's electron-deficient nature generally causes its protons to appear at high chemical shifts (downfield).[1][2] For this compound, we expect two signals from the aromatic protons and one signal from the N,N-dimethyl protons.

-

Aromatic Protons (H-3 & H-6): These two protons are in different electronic environments. The H-3 proton is adjacent to the electron-donating amino group, while the H-6 proton is adjacent to the electron-withdrawing chloro group. This will lead to distinct chemical shifts. They will appear as singlets as they are not adjacent to other protons.

-

N,N-dimethyl Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups will appear as a single, sharp singlet. The electron-withdrawing nature of the attached nitrogen atom will shift this signal downfield relative to a typical alkyl proton.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | Singlet (s) | 1H |

| H-6 | 8.0 - 8.2 | Singlet (s) | 1H |

| -N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are highly influenced by the attached functional groups and the electronegativity of the nitrogen atoms in the pyrazine ring.[4][5]

-

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbons directly bonded to nitrogen (C-2, C-5) and chlorine (C-5) will be the most deshielded (highest ppm values). The C-2, bearing the amino group, and C-5, bearing the chloro group, will have characteristic shifts. The remaining ring carbons (C-3, C-6) will also be in the aromatic region.

-

N,N-dimethyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-5 | 148 - 153 |

| C-6 | 135 - 140 |

| -N(CH₃)₂ | 35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key Causality in IR Absorption:

-

No N-H Stretch: As a tertiary amine, the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands typically seen between 3300-3500 cm⁻¹ for primary and secondary amines will be absent.[3][6] This is a key diagnostic feature.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the pyrazine ring will result in absorptions just above 3000 cm⁻¹.

-

Ring and C-N Vibrations: The pyrazine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[7] The C-N stretching of the aromatic amine will produce a strong band in the 1335-1250 cm⁻¹ range.[6]

-

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Pyrazine Ring Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound, Electron Ionization (EI) is a common technique.

Key Features:

-

Molecular Ion (M⁺): The molecular weight of C₆H₈ClN₃ is approximately 157.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 157.

-

Isotope Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z 159. This peak arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺ (³⁵Cl) peak to the M+2 (³⁷Cl) peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.[8]

-

Fragmentation: EI is a high-energy technique that causes fragmentation.[9][10] The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a stable cation at m/z 142 (M-15). Further fragmentation of the pyrazine ring is also expected.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 159 | [M+2]⁺ | Due to the ³⁷Cl isotope. |

| 157 | [M]⁺ | Molecular ion with ³⁵Cl. |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical. |

Part 2: Experimental Protocols & Workflows

To acquire reliable data, rigorous and standardized experimental procedures are essential. The following protocols are designed to be self-validating systems for the characterization of this compound.

NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample and acquiring high-resolution ¹H and ¹³C NMR spectra.[1][4]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse sequence. Use a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry Data Acquisition

This protocol details the general procedure for analyzing a sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC):

-

Set up a GC temperature program that allows for the separation of the analyte from any potential impurities. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.

-

Use helium as the carrier gas.

-

-

Instrument Setup (MS):

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, be separated, and then enter the MS ion source.

-

The MS will continuously acquire spectra as the compound elutes from the column.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the characteristic M+2 isotope peak.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Caption: Workflow for GC-MS analysis with Electron Ionization.

References

-

Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid. Journal of Molecular Structure. Available at: [Link]

-

Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. Available at: [Link]

-

Pyrazines. Comprehensive Organic Chemistry. Available at: [Link]

-

Holzer, W., & Eller, G. A. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Available at: [Link]

-

Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. ACS Publications. Available at: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions. Available at: [Link]

-

Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines. ResearchGate. Available at: [Link]

-

Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR spectrum of compound 5a. ResearchGate. Available at: [Link]

-

Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

-

Chloropyrazine. NIST WebBook. Available at: [Link]

-

1H NMR spectra (aromatic region) of free pyrazine. ResearchGate. Available at: [Link]

-

Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. Available at: [Link]

-

Spectroscopy of Amines. OpenStax. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine 13C NMR. SpectraBase. Available at: [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available at: [Link]

-

2,5-Dimethylpyrazine. HMDB. Available at: [Link]

-

Compound 2,5-Dimethylpyrazine. FooDB. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Chloropyrazine [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uab.edu [uab.edu]

A Technical Guide to the Synthesis of 5-chloro-N,N-dimethylpyrazin-2-amine: Starting Materials and Core Synthetic Strategies

Abstract

5-chloro-N,N-dimethylpyrazin-2-amine is a valuable heterocyclic building block frequently utilized in the development of pharmacologically active molecules. Its synthesis is a critical step in the discovery pipeline for various therapeutic areas. This in-depth technical guide provides a comprehensive analysis of the principal synthetic pathways for this compound, with a core focus on the strategic selection of starting materials. We will dissect two primary retrosynthetic approaches, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering a comparative analysis to guide researchers and drug development professionals in making informed decisions for efficient and scalable synthesis.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

The molecular architecture of this compound offers two primary logical disconnections for its synthesis. The choice between these pathways dictates the starting materials, reaction sequence, and overall efficiency of the process.

-

Approach A: Functional Group Interconversion on a Pre-formed Pyrazine Ring. This is the most common and direct strategy. The synthesis begins with a substituted pyrazine core, and the target chloro and dimethylamino groups are introduced or modified. This leads to two key precursor molecules: 2,5-Dichloropyrazine and 2-Amino-5-chloropyrazine .

-

Approach B: Pyrazine Ring Synthesis. This fundamental approach involves constructing the pyrazine ring from acyclic precursors. While powerful for generating diverse pyrazine libraries, it is often a less direct method for specific substitution patterns like the one in our target molecule and typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1][2]

This guide will focus on the more targeted and industrially relevant Approach A .

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Primary Synthetic Pathways from Pyrazine Scaffolds

Pathway I: Nucleophilic Aromatic Substitution on 2,5-Dichloropyrazine

This pathway represents the most direct and high-yielding approach to the target molecule. The electron-deficient nature of the pyrazine ring, further activated by two electron-withdrawing chlorine atoms, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

Starting Material Profile: 2,5-Dichloropyrazine

2,5-Dichloropyrazine is a versatile and commercially available building block.[4] Its two reactive chlorine atoms can be substituted sequentially or simultaneously, allowing for the synthesis of a wide array of pyrazine derivatives.[3] For researchers who need to synthesize it in-house, a reliable two-step procedure starting from 2-aminopyrazine is available. This involves an initial chlorination to give 5-chloropyrazin-2-amine, followed by a Sandmeyer-type diazotization reaction to replace the amino group with a second chlorine atom.[5]

Experimental Protocol: Synthesis via SNAr

This protocol details the direct amination of 2,5-dichloropyrazine.

-

Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) in a sealed reaction vessel, add a solution of dimethylamine (typically 2.0-3.0 eq, often used as a 40% solution in water or 2M solution in THF).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Causality and Self-Validation:

The success of this protocol is grounded in the SNAr mechanism. The strong electron-withdrawing nature of the pyrazine nitrogens and the chlorine atoms creates a significant partial positive charge on the carbon atoms, facilitating the attack by the dimethylamine nucleophile. The use of an excess of dimethylamine ensures the reaction goes to completion and minimizes potential di-substitution, although the second substitution is generally slower than the first.[3] The reaction is self-validating as the product can be easily characterized by NMR and MS, confirming the successful mono-substitution.

Caption: Experimental workflow for Pathway I.

Pathway II: Synthesis via 2-Amino-5-chloropyrazine Intermediate

This pathway involves a two-step sequence starting from the readily available 2-aminopyrazine. It is a valuable route, particularly because the intermediate, 2-amino-5-chloropyrazine, is itself a key building block for other derivatives.[6]

Starting Material Profile: 2-Aminopyrazine

2-Aminopyrazine is a foundational starting material in pyrazine chemistry. Its amino group is an activating, ortho-, para-director for electrophilic substitution, which is key to the first step of this pathway.

Step 1: Electrophilic Chlorination of 2-Aminopyrazine

The first step is the regioselective chlorination of 2-aminopyrazine to form the crucial intermediate, 2-amino-5-chloropyrazine.

Experimental Protocol: Chlorination with NCS [6][7]

-

Reaction Setup: 2-Aminopyrazine (1.0 eq) is dissolved in a chlorinated solvent, typically dichloromethane (DCM), in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: N-Chlorosuccinimide (NCS) (1.0-1.1 eq) is added portion-wise to the cooled solution while stirring.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by adding water. The organic layer is separated, washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography or recrystallization to afford pure 2-amino-5-chloropyrazine.

Causality and Self-Validation:

The amino group activates the pyrazine ring, directing the electrophilic attack of the "Cl+" from NCS to the C5 position (para to the amino group). Conducting the reaction at low temperatures is critical to control the reaction's exothermicity and to minimize the formation of undesired dichlorinated byproducts.[8] The purity of the resulting 2-amino-5-chloropyrazine can be readily confirmed by its melting point and spectroscopic data.

Step 2: Conversion to the Target Molecule

Transforming 2-amino-5-chloropyrazine into this compound is challenging via direct alkylation due to the difficulty in controlling the degree of methylation (risk of forming mono-methylated and quaternary ammonium salt byproducts). Therefore, a more robust and common industrial strategy is to use 2-amino-5-chloropyrazine as a precursor to 2,5-dichloropyrazine via a Sandmeyer reaction,[5] which then enters Pathway I . This highlights how the two pathways are strategically interlinked.

Caption: Workflow for Pathway II leading into Pathway I.

Part 3: Comparative Analysis of Starting Materials

The choice of starting material has significant implications for the overall synthetic strategy.

| Feature | 2,5-Dichloropyrazine (Pathway I) | 2-Aminopyrazine (Pathway II) |

| Directness of Route | Highly Direct. One-step SNAr reaction to the final product. | Indirect. Requires at least two steps (chlorination, then conversion) to reach the final product. |

| Key Reactions | Nucleophilic Aromatic Substitution (SNAr). | Electrophilic Aromatic Substitution, Diazotization (Sandmeyer). |

| Control & Selectivity | Generally high selectivity for mono-amination can be achieved by controlling stoichiometry and temperature.[3] | Chlorination step requires careful temperature control to avoid over-chlorination.[8] Conversion of the amino group is non-trivial. |

| Atom Economy | Good. The main byproduct is HCl or a salt thereof. | Moderate. Involves the use of NCS and reagents for the Sandmeyer reaction, generating more waste. |

| Versatility | Excellent starting point for introducing various nucleophiles (amines, alcohols, thiols) at the 2 and 5 positions.[4] | Excellent for producing 2-amino-5-halopyrazine intermediates, which are valuable for other synthetic targets.[6] |

Conclusion